(1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester
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Overview
Description
(1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester typically involves the reaction of dodecanoyl chloride with O,S-dimethyl phosphoramidothioate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady state, and the use of automated systems helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phosphoramidothioic acid esters.
Scientific Research Applications
(1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxododecyl)phosphoramidothioic acid O,S-diethyl ester
- (1-Oxododecyl)phosphoramidothioic acid O,S-dipropyl ester
Uniqueness
(1-Oxododecyl)phosphoramidothioic acid O,S-dimethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the dimethyl ester variant exhibits different solubility and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
54473-33-5 |
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Molecular Formula |
C14H30NO3PS |
Molecular Weight |
323.43 g/mol |
IUPAC Name |
N-[methoxy(methylsulfanyl)phosphoryl]dodecanamide |
InChI |
InChI=1S/C14H30NO3PS/c1-4-5-6-7-8-9-10-11-12-13-14(16)15-19(17,18-2)20-3/h4-13H2,1-3H3,(H,15,16,17) |
InChI Key |
JHBSZXRSSGGOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
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